3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid
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Overview
Description
3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid is an organic compound characterized by the presence of iodine atoms at the 3 and 5 positions of the benzoic acid ring, and a methoxyphenoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid typically involves the iodination of 4-(4’-methoxyphenoxy)benzoic acid. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.
Industrial Production Methods
On an industrial scale, the production of 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor properties and its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid involves its interaction with cellular proteins and enzymes. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound also induces protein dephosphorylation, affecting various signaling pathways involved in cell proliferation and survival .
Properties
IUPAC Name |
3,5-diiodo-4-(4-methoxyphenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2O4/c1-19-9-2-4-10(5-3-9)20-13-11(15)6-8(14(17)18)7-12(13)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPQDTYMEBIDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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